molecular formula C12H14N2O6S B11518555 2-(3,4-Dimethoxy-5-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid

2-(3,4-Dimethoxy-5-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B11518555
M. Wt: 314.32 g/mol
InChI Key: PKVVJOTVEOPTFQ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxy-5-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that features a thiazolidine ring, a nitrophenyl group, and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxy-5-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a suitable aromatic precursor followed by the formation of the thiazolidine ring through cyclization reactions. The reaction conditions often involve the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained with high yield .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors. These systems allow for precise control of reaction parameters such as temperature, flow rate, and residence time, leading to more efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxy-5-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups to the aromatic ring .

Scientific Research Applications

2-(3,4-Dimethoxy-5-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxy-5-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group and thiazolidine ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors in biological systems. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxy-5-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to its combination of a thiazolidine ring and nitrophenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H14N2O6S

Molecular Weight

314.32 g/mol

IUPAC Name

2-(3,4-dimethoxy-5-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C12H14N2O6S/c1-19-9-4-6(3-8(14(17)18)10(9)20-2)11-13-7(5-21-11)12(15)16/h3-4,7,11,13H,5H2,1-2H3,(H,15,16)

InChI Key

PKVVJOTVEOPTFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)[N+](=O)[O-])C2NC(CS2)C(=O)O

Origin of Product

United States

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